Cas no 1690237-64-9 ((2R)-2-Amino-3-methylpent-4-enoic acid)

(2R)-2-Amino-3-methylpent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 1690237-64-9
- (2R)-2-amino-3-methylpent-4-enoicacid
- EN300-1299858
- (2R)-2-amino-3-methylpent-4-enoic acid
- 4-Pentenoic acid, 2-amino-3-methyl-, (2R)-
- (2R)-2-Amino-3-methylpent-4-enoic acid
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- インチ: 1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1
- InChIKey: RXVINEUKGZXZAV-BRJRFNKRSA-N
- SMILES: OC([C@@H](C(C=C)C)N)=O
計算された属性
- 精确分子量: 129.078978594g/mol
- 同位素质量: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -1.9
じっけんとくせい
- 密度みつど: 1.061±0.06 g/cm3(Predicted)
- Boiling Point: 226.2±33.0 °C(Predicted)
- 酸度系数(pKa): 2.25±0.10(Predicted)
(2R)-2-Amino-3-methylpent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299858-0.1g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 0.1g |
$1068.0 | 2023-05-26 | ||
Enamine | EN300-1299858-2.5g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 2.5g |
$2379.0 | 2023-05-26 | ||
Enamine | EN300-1299858-10.0g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1299858-250mg |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1299858-5000mg |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1299858-0.5g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 0.5g |
$1165.0 | 2023-05-26 | ||
Enamine | EN300-1299858-5.0g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1299858-1.0g |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1299858-500mg |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1299858-10000mg |
(2R)-2-amino-3-methylpent-4-enoic acid |
1690237-64-9 | 10000mg |
$3622.0 | 2023-09-30 |
(2R)-2-Amino-3-methylpent-4-enoic acid 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
(2R)-2-Amino-3-methylpent-4-enoic acidに関する追加情報
Introduction to (2R)-2-Amino-3-methylpent-4-enoic Acid (CAS No. 1690237-64-9)
(2R)-2-Amino-3-methylpent-4-enoic acid, identified by its CAS number 1690237-64-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development and metabolic studies.
The compound belongs to the class of β-amino acids, which are not only crucial for protein synthesis but also serve as key intermediates in various biochemical pathways. The specific stereochemistry of (2R)-2-amino-3-methylpent-4-enoic acid, denoted by the (R) configuration at the second carbon atom, makes it a valuable building block for chiral drugs and enzyme inhibitors.
In recent years, there has been a growing interest in the development of enantiopure compounds for therapeutic applications. The stereochemical purity of (2R)-2-amino-3-methylpent-4-enoic acid ensures minimal racemization, which is critical for maintaining the efficacy and safety of pharmaceutical products. This property has made it a subject of extensive research in the synthesis and application of chiral auxiliaries and ligands.
One of the most compelling aspects of (2R)-2-amino-3-methylpent-4-enoic acid is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound's structural features make it an excellent candidate for developing peptidomimetic drugs that target specific biological pathways.
Recent studies have highlighted the potential of (2R)-2-amino-3-methylpent-4-enoic acid in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents with unique mechanisms of action. The compound's ability to interact with bacterial enzymes and disrupt essential metabolic pathways has been explored in several preclinical studies. These findings suggest that derivatives of (2R)-2-amino-3-methylpent-4-enoic acid could serve as lead compounds for novel antibiotics.
The compound also exhibits promise in the field of enzyme inhibition. Enzyme inhibitors are widely used in medicine to treat various diseases by modulating enzymatic activity. The chiral center in (2R)-2-amino-3-methylpent-4-enoic acid allows for selective binding to enzymes, making it an effective inhibitor for targeted therapeutic applications. For instance, research has shown that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression.
In addition to its pharmaceutical applications, (2R)-2-amino-3-methylpent-4-enoic acid has potential uses in materials science and biotechnology. Its unique chemical properties make it suitable for designing novel polymers and biodegradable materials. These materials could find applications in drug delivery systems, tissue engineering, and sustainable manufacturing processes.
The synthesis of (2R)-2-amino-3-methylpent-4-enoic acid has been optimized through various chemical methods, including asymmetric synthesis and enzymatic resolution. These methods ensure high yield and enantiomeric purity, which are essential for pharmaceutical-grade materials. Advances in synthetic chemistry have further enhanced the efficiency and scalability of producing this compound, making it more accessible for industrial applications.
Future research on (2R)-2-amino-3-methylpent-4-enoic acid is expected to focus on expanding its therapeutic applications and exploring new synthetic routes. The compound's versatility and potential make it a cornerstone in modern drug discovery and biochemical research. As our understanding of its properties continues to grow, so too will its role in advancing medical science and biotechnology.
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